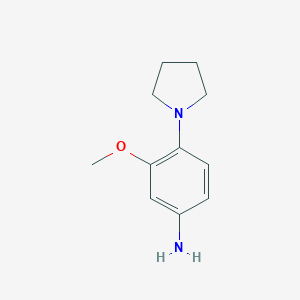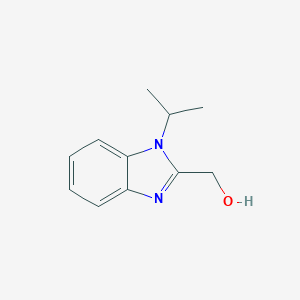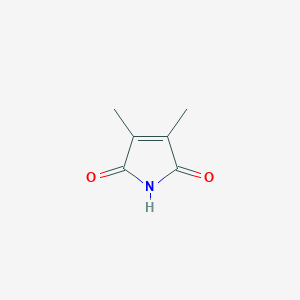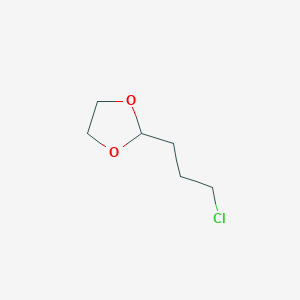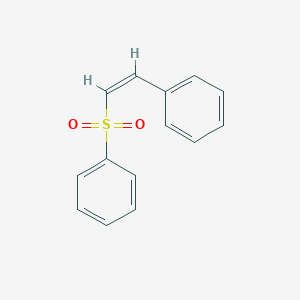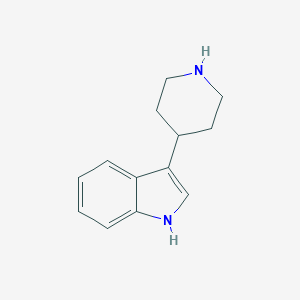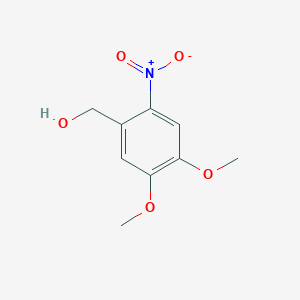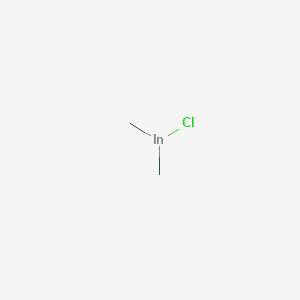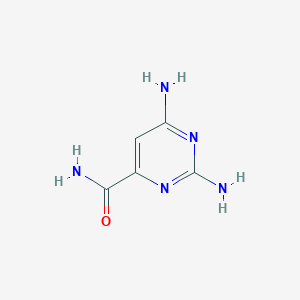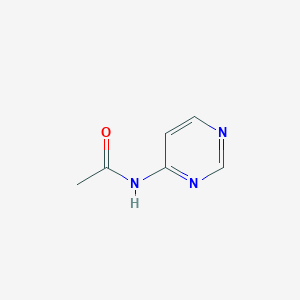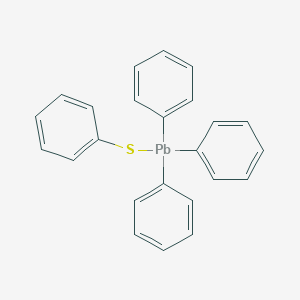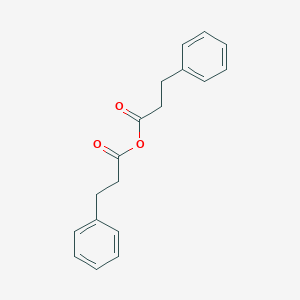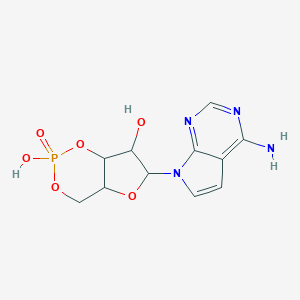![molecular formula C16H25NO3 B091920 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide CAS No. 15823-55-9](/img/structure/B91920.png)
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide, also known as MPD, is a chemical compound that belongs to the family of acetamides. It is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPD is a white crystalline powder that is soluble in organic solvents such as chloroform, ethanol, and methanol.
Wirkmechanismus
The exact mechanism of action of 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide is not fully understood. However, it is believed to work by binding to the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety, sedation, and pain. 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide enhances the activity of the GABA-A receptor, which leads to an increase in the inhibitory signaling in the brain. This results in a reduction in anxiety, sedation, and pain.
Biochemische Und Physiologische Effekte
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in anxiety and sedation. It has also been shown to reduce the levels of glutamate, which is a neurotransmitter that is involved in the regulation of pain. 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has a low toxicity profile and is well-tolerated in animal studies. 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide has been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, there are some limitations to using 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide in lab experiments. 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide has a short half-life, which means that it has to be administered frequently to maintain its therapeutic effects. It is also a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds.
Zukünftige Richtungen
There are a number of future directions for research on 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide. One area of research is to investigate the potential use of 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide in the treatment of anxiety disorders, insomnia, and chronic pain. Another area of research is to investigate the potential use of 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide as a local anesthetic. Further research is needed to fully understand the mechanism of action of 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide and to identify any potential side effects. There is also a need for research on the pharmacokinetics and pharmacodynamics of 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide to optimize its therapeutic use. Overall, 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide is a promising compound that has the potential to be a valuable therapeutic agent for a number of conditions.
Synthesemethoden
The synthesis of 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide involves a series of chemical reactions. The starting material for the synthesis is 4-methoxybenzaldehyde, which is reacted with propylamine to form 4-methoxyphenylpropylamine. This intermediate is then reacted with acetic anhydride and propylamine to form 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide. The synthesis of 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and analgesic properties. 2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide has been studied for its potential use in the treatment of anxiety disorders, insomnia, and chronic pain. It has also been studied for its potential use as a local anesthetic.
Eigenschaften
CAS-Nummer |
15823-55-9 |
|---|---|
Produktname |
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide |
Molekularformel |
C16H25NO3 |
Molekulargewicht |
279.37 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide |
InChI |
InChI=1S/C16H25NO3/c1-4-10-17(11-5-2)16(18)13-20-12-14-6-8-15(19-3)9-7-14/h6-9H,4-5,10-13H2,1-3H3 |
InChI-Schlüssel |
OVSNUWZWBXXBSE-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)COCC1=CC=C(C=C1)OC |
Kanonische SMILES |
CCCN(CCC)C(=O)COCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



